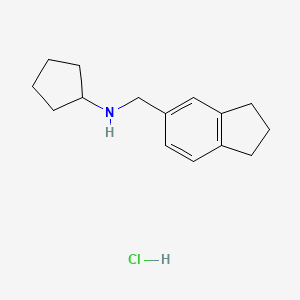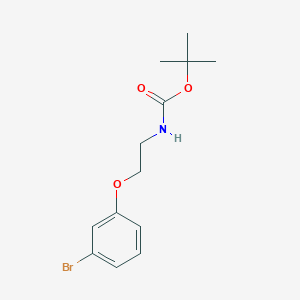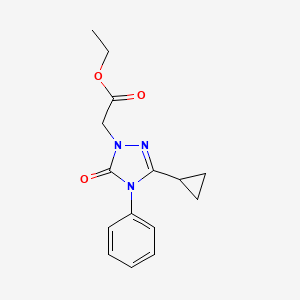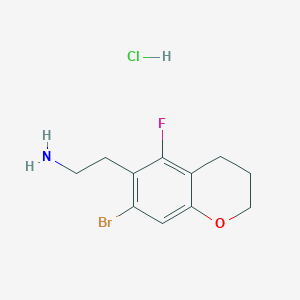![molecular formula C12H12F3NO B2798291 4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 1164486-94-5](/img/structure/B2798291.png)
4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one” is a chemical compound with the CAS Number: 1164486-94-5 . It has a molecular weight of 243.23 and its IUPAC name is (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluoro-3-buten-2-one .
Molecular Structure Analysis
The InChI code of the compound is 1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Unfortunately, a detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 243.23 and its IUPAC name is (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluoro-3-buten-2-one .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Cell Protection
Chromones and their derivatives, including compounds structurally related to 4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one, have been extensively studied for their antioxidant potential. These compounds can neutralize active oxygen and free radicals, potentially delaying or inhibiting cell impairment that leads to various diseases. The presence of a double bond, a carbonyl group, and specific hydroxyl groups in their structure is crucial for their radical scavenging activity (Yadav et al., 2014).
Stability and Degradation Studies
Nitisinone, a compound similar in structure to the aforementioned chemical, has been the subject of stability and degradation studies. These investigations help in understanding the properties of such chemicals under different conditions, including their degradation products and the stability of those products, which is crucial for their potential medical applications (Barchańska et al., 2019).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), with a structure related to the compound , have gained significance in supramolecular chemistry due to their simple structure and understanding of their self-assembly behavior. These compounds are utilized in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of such chemical structures in scientific research (Cantekin et al., 2012).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol, a chemical framework related to 4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one, have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. This highlights the potential of such compounds in environmental monitoring and biochemical assays (Roy, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to avoid exposure and instructions for safe handling .
Eigenschaften
IUPAC Name |
(E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPOYMCOHLEMGO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2798214.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2798219.png)


![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2798223.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2798224.png)
![4-tert-butyl-N-[4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2798226.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2798227.png)


